2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetamide group and a trifluoroethoxy-substituted pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, where a trifluoroethanol derivative reacts with the pyridazine intermediate.
Chlorination and Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, often resulting in derivatives with modified functional groups.
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the pyridazine ring or the acetamide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and functional groups make it valuable for creating products with specific desired properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the pyridazine ring can enhance binding affinity and specificity to these targets, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]benzamide
- 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]propionamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the trifluoroethoxy group, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O2/c10-3-7(17)14-4-6-1-2-8(16-15-6)18-5-9(11,12)13/h1-2H,3-5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGDEGGPRFDUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CNC(=O)CCl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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